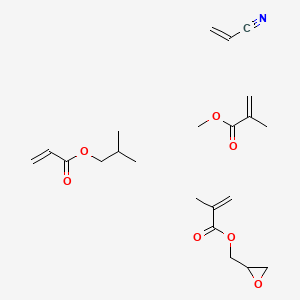

Methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-methylprop-2-enoate, 2-methylpropyl prop-2-enoate, oxiran-2-ylmethyl 2-methylprop-2-enoate, and prop-2-enenitrile are organic compounds with diverse applications in various fields such as chemistry, biology, medicine, and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Methyl 2-methylprop-2-enoate

Synthetic Route: This compound can be synthesized through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-70°C) and requires continuous removal of water to drive the reaction to completion.

-

2-methylpropyl prop-2-enoate

Synthetic Route: This compound can be prepared by the esterification of propionic acid with isobutanol in the presence of an acid catalyst.

Reaction Conditions: The reaction is conducted at temperatures ranging from 50-80°C with the removal of water to ensure high yield.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Synthetic Route: This compound can be synthesized by the reaction of glycidol with methacrylic acid in the presence of a base catalyst such as sodium hydroxide.

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.

-

Prop-2-enenitrile

Synthetic Route: This compound can be synthesized through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent.

Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-120°C) to achieve high yield.

Industrial Production Methods

-

Methyl 2-methylprop-2-enoate

- Industrially, this compound is produced through the catalytic esterification of methacrylic acid with methanol using sulfuric acid as a catalyst. The process involves continuous distillation to remove water and drive the reaction to completion .

-

2-methylpropyl prop-2-enoate

- This compound is produced on an industrial scale by the esterification of propionic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out in a continuous stirred-tank reactor with the removal of water .

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

- Industrial production involves the reaction of glycidol with methacrylic acid in the presence of a base catalyst. The process is carried out in a batch reactor with continuous stirring .

-

Prop-2-enenitrile

- This compound is produced industrially through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent. The reaction is conducted in a continuous flow reactor at elevated temperatures .

Analyse Chemischer Reaktionen

Types of Reactions

-

Methyl 2-methylprop-2-enoate

Polymerization: This compound undergoes free radical polymerization to form polymethyl methacrylate (PMMA).

Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol in the presence of a strong acid or base.

-

2-methylpropyl prop-2-enoate

Esterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Hydrolysis: It can be hydrolyzed to propionic acid and isobutanol in the presence of an acid or base.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Epoxide Ring Opening: This compound can undergo ring-opening reactions with nucleophiles such as amines and alcohols to form various derivatives.

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

-

Prop-2-enenitrile

Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.

Polymerization: It can undergo free radical polymerization to form polyacrylonitrile.

Common Reagents and Conditions

-

Methyl 2-methylprop-2-enoate

Reagents: Free radical initiators (e.g., benzoyl peroxide), acids, bases.

Conditions: Elevated temperatures, continuous stirring.

-

2-methylpropyl prop-2-enoate

Reagents: Alcohols, acids, bases.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Reagents: Nucleophiles (e.g., amines, alcohols), free radical initiators.

Conditions: Room temperature, continuous stirring.

-

Prop-2-enenitrile

Major Products Formed

-

Methyl 2-methylprop-2-enoate

-

2-methylpropyl prop-2-enoate

Products: Various esters, propionic acid, isobutanol.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Products: Cross-linked polymers, various derivatives.

-

Prop-2-enenitrile

Products: Polyacrylonitrile, various derivatives.

Wissenschaftliche Forschungsanwendungen

-

Methyl 2-methylprop-2-enoate

Chemistry: Used as a monomer in the production of polymethyl methacrylate (PMMA).

Biology: Used in the synthesis of biocompatible materials for medical applications.

Medicine: Used in the production of bone cement and dental materials.

Industry: Used in the production of coatings, adhesives, and sealants.

-

2-methylpropyl prop-2-enoate

Chemistry: Used as a reagent in organic synthesis.

Biology: Used in the synthesis of bioactive compounds.

Medicine: Used in the production of pharmaceuticals.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Chemistry: Used as a monomer in the production of cross-linked polymers.

Medicine: Used in the production of drug delivery systems.

-

Prop-2-enenitrile

Chemistry: Used as a monomer in the production of polyacrylonitrile.

Industry: Used in the production of synthetic fibers and resins.

Wirkmechanismus

-

Methyl 2-methylprop-2-enoate

Mechanism: Acts as a monomer in free radical polymerization to form polymethyl methacrylate (PMMA).

Molecular Targets: Free radicals generated by initiators such as benzoyl peroxide.

Pathways: Polymerization pathway involving the formation of free radicals and subsequent chain propagation.

-

2-methylpropyl prop-2-enoate

Mechanism: Undergoes esterification and hydrolysis reactions.

Molecular Targets: Acid and base catalysts.

Pathways: Esterification and hydrolysis pathways involving the formation and cleavage of ester bonds.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Mechanism: Undergoes epoxide ring-opening reactions and free radical polymerization.

Molecular Targets: Nucleophiles and free radicals.

Pathways: Ring-opening and polymerization pathways involving nucleophilic attack and free radical formation.

-

Prop-2-enenitrile

Mechanism: :

Eigenschaften

CAS-Nummer |

40795-82-2 |

|---|---|

Molekularformel |

C22H33NO7 |

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H10O3.C7H12O2.C5H8O2.C3H3N/c1-5(2)7(8)10-4-6-3-9-6;1-4-7(8)9-5-6(2)3;1-4(2)5(6)7-3;1-2-3-4/h6H,1,3-4H2,2H3;4,6H,1,5H2,2-3H3;1H2,2-3H3;2H,1H2 |

InChI-Schlüssel |

MMILETYNVHGIEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC#N |

Verwandte CAS-Nummern |

40795-82-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)

![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)